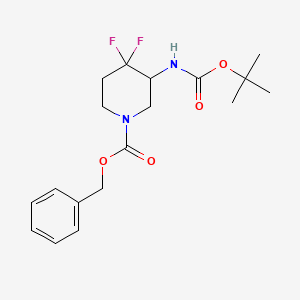

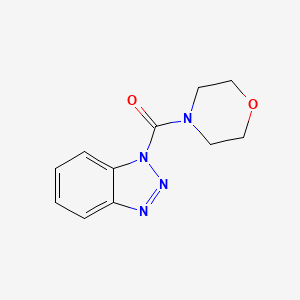

![molecular formula C18H22N2O3S B2897168 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2097914-61-7](/img/structure/B2897168.png)

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

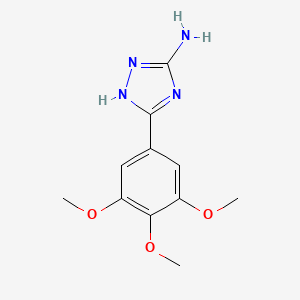

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide, also known as THP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. THP is a synthetic compound that is structurally similar to opioids, but it does not produce the same addictive effects.

Applications De Recherche Scientifique

Coordination Chemistry and Metal Complex Synthesis

- A study focused on the synthesis and characterization of a new Schiff base containing sulfur, nitrogen, and oxygen atoms derived from ethanebis(thioamide) and its metal complexes with copper(II), cobalt(II), and rhodium(III). The compounds were characterized using various techniques, indicating that the copper and cobalt complexes likely adopt octahedral geometry, while the rhodium complex is also octahedral. These findings highlight the potential for creating complex structures with specific geometric configurations, which can be essential in catalysis and material science (Shamkhy, Al-Karkhi, & Al-Mulla, 2013).

Anticancer Activity

- Research into hydroxyl-containing benzo[b]thiophene analogs suggests these compounds possess selective antiproliferative activity against cancer cells. The study indicates that the hydroxyl group's presence is crucial for anticancer activity, highlighting the importance of functional groups in designing therapeutic agents (Haridevamuthu et al., 2023).

Asymmetric Catalysis

- The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, catalyzed by a specific complex, affords high enantioselectivity, showcasing the compound's utility in producing chiral molecules, which are vital in pharmaceutical synthesis (Ohkuma et al., 2007).

Fluorescent Dye Synthesis

- A study on the synthesis of derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which exhibit large Stokes shifts and pronounced green fluorescence, reveals potential applications in creating fluorescent dyes for imaging and analytical purposes (Rihn et al., 2012).

DNA Interaction Studies

- Novel Schiff base ligands derived from 2,6-diaminopyridine and their metal complexes were synthesized and characterized. Their DNA binding properties were investigated, showing that these compounds have potential applications in drug design and molecular biology (Kurt et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds such as chalcones have shown promising antidiabetic activity through the modulation of various molecular targets .

Biochemical Pathways

Related compounds have been found to modulate cation channels involved in various cellular and sensory signaling pathways .

Pharmacokinetics

Similar compounds such as chalcones have shown good pharmacokinetic properties as assessed by admet .

Result of Action

Based on its structural similarity to other compounds, it may have potential therapeutic effects, such as antidiabetic activity .

Propriétés

IUPAC Name |

N'-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-18(23,11-15-8-10-24-12-15)13-20-17(22)16(21)19-9-7-14-5-3-2-4-6-14/h2-6,8,10,12,23H,7,9,11,13H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHONZWMJHIWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

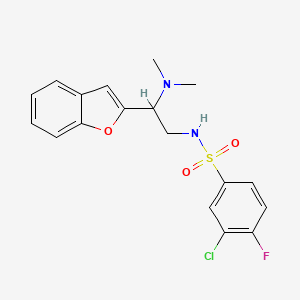

![[2-(4-Methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2897089.png)

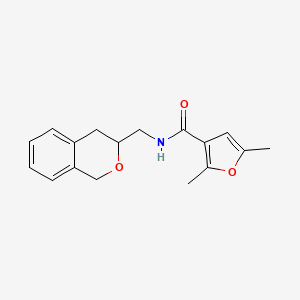

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)

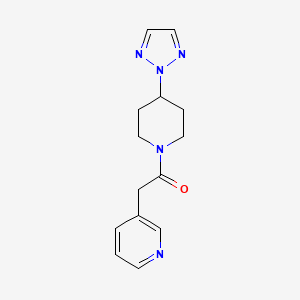

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)